(2R)-N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the formation of the thiazole ring, followed by the introduction of the pyrrolidine ring and the carboxamide group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The thiazole ring might participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with thiazole and pyrrolidine rings are often explored for their potential as enzyme inhibitors or receptor modulators. This compound might be investigated for similar activities.
Medicine
In medicine, the compound could be studied for its potential therapeutic effects. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2R)-N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(2R)-N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide: shares similarities with other thiazole and pyrrolidine derivatives.
Thiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Pyrrolidine derivatives: Often explored for their effects on the central nervous system.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which might confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
(2R)-N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-3-10-13-8(2)11(18-10)14-12(17)15-6-4-5-9(15)7-16/h9,16H,3-7H2,1-2H3,(H,14,17)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXSCQCEHZQPCF-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)NC(=O)N2CCCC2CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=C(S1)NC(=O)N2CCC[C@@H]2CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.